Argiotoxin 636 tetrahydrochloride

Description

Discovery and Natural Origin

Argiotoxin 636 is a key component of the venom of the orb-weaver spider, Argiope lobata. nih.gov It has also been isolated from the venom of other orb-weaving spiders such as Argiope trifasciata, A. florida, and Araneus gemma. researchgate.net The venom of these spiders is a complex cocktail of various substances, including enzymes, peptides, and low molecular weight compounds like Argiotoxin 636. The initial isolation of this toxin from spider venom was accomplished using chromatographic techniques.

Classification within the Acylpolyamine Toxin Family

Argiotoxin 636 belongs to the acylpolyamine family of toxins, a large and diverse group with over 100 identified chemical structures. wikipedia.orgwikiwand.com These neurotoxic compounds are primarily found in the venom glands of spiders. wikipedia.orgwikiwand.com Acylpolyamines are characterized by a common structure that includes an aromatic acyl head group, a polyamine backbone, and often an amino acid linker. nih.gov Argiotoxins are further categorized based on their chromophore, the part of the molecule responsible for its color. Argiotoxin 636, also known as argiopine, is defined by the presence of a 2,4-dihydroxyphenylacetic acid chromophore. wikipedia.orgwikiwand.com

Historical Context of Academic Research on Argiotoxin 636

The study of Argiotoxin 636 and other acylpolyamine toxins began in earnest in the 1980s. wikipedia.orgwikiwand.com Early research focused on the structural elucidation of these complex molecules, employing techniques like NMR spectroscopy and mass spectrometry. A significant milestone was the development of a complete synthesis strategy for Argiotoxin 636 and its derivatives, which opened the door for more extensive biological testing. Much of the research has centered on understanding the toxin's mechanism of action, particularly its interaction with glutamate (B1630785) receptors and ion channels. researchgate.netwikipedia.org Studies have primarily investigated its effects on invertebrates, such as the mollusc Planorbarius corneus, to understand the fundamental principles of its inhibitory actions. wikipedia.org

Chemical and Physical Properties

The precise chemical and physical properties of Argiotoxin 636 are fundamental to understanding its biological activity.

| Property | Value |

| Molecular Formula | C29H52N10O6 |

| Molecular Weight | 636.79 g/mol |

| IUPAC Name | (2S)-N-[5-[3-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide |

| Solubility | Well soluble in water, saline, methanol, and ethanol |

| Purity | Typically >95% (HPLC) |

Data sourced from Latoxan. latoxan.com

Mechanism of Action

Argiotoxin 636 is a potent, non-competitive antagonist of ionotropic glutamate receptors (iGluRs). researchgate.net Its mechanism of action is multifaceted and involves the blockade of several key receptor types.

Antagonism of Ionotropic Glutamate Receptors

ArgTX-636 is a broad-spectrum antagonist of iGluRs, meaning it does not selectively target a single subtype. It effectively inhibits N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. wikipedia.org The toxin's antagonism of these receptors is use- and voltage-dependent, indicating that it acts as an open-channel blocker. researchgate.net This means it binds within the pore of the ion channel when it is opened by the binding of a neurotransmitter like glutamate. wikipedia.org

Interaction with NMDA Receptors

Studies have shown that Argiotoxin 636 has a particularly high potency at NMDA receptors. wikipedia.org Research suggests that the toxin binds to one of the Mg2+ sites located within the NMDA-operated ion channel. nih.gov This interaction is non-competitive, as its inhibitory effect is not overcome by increasing the concentration of glutamate or the co-agonist glycine (B1666218). nih.gov

Modulation of AMPA Receptors

While more potent at NMDA receptors, Argiotoxin 636 also inhibits AMPA receptors, though higher concentrations are required. The sensitivity of AMPA receptors to the toxin is influenced by a specific region in their structure that also determines their permeability to calcium ions. nih.gov This property allows Argiotoxin 636 to be used as a tool to study the subunit composition of different AMPA receptors. nih.gov

Synthesis

The ability to synthesize Argiotoxin 636 and its analogs has been crucial for detailed pharmacological studies.

Chemical Synthesis

A complete chemical synthesis for Argiotoxin 636 has been developed, enabling researchers to produce the toxin in the laboratory. This has been instrumental in creating various analogs of ArgTX-636 to investigate the structure-activity relationships of its polyamine tail. nih.gov By systematically modifying the polyamine chain, such as replacing amine nitrogens with oxygen or carbon, scientists have been able to probe the structural requirements for its antagonist activity at NMDA receptors. nih.gov These studies have revealed that a minimum of three basic nitrogens in the side chain is necessary for maximum potency. nih.gov

Applications in Research

The unique properties of Argiotoxin 636 have made it a valuable tool in several areas of scientific research.

Use as a Neurochemical Probe

Due to its high affinity for ionotropic glutamate receptors, Argiotoxin 636 is a valuable probe for studying these critical components of the nervous system. wikipedia.org It can be used to analyze the subunit composition of native AMPA receptors. nih.gov Furthermore, fluorescently labeled analogs of ArgTX-636 have been synthesized to visualize NMDA receptors in living neurons, providing a powerful tool for neurobiological imaging. mdpi.com

Potential in Insecticide Development

The potent inhibitory effect of Argiotoxin 636 on insect glutamate receptors makes it a subject of interest in the development of novel insecticides. mdpi.com Its ability to paralyze or kill insects by disrupting their neuromuscular junctions is a key area of investigation.

Structure

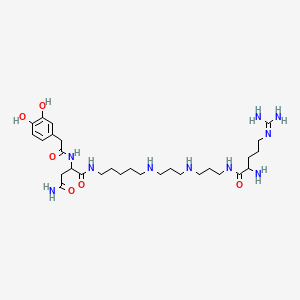

2D Structure

Properties

Molecular Formula |

C29H52N10O6 |

|---|---|

Molecular Weight |

636.8 g/mol |

IUPAC Name |

N-[5-[3-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(3,4-dihydroxyphenyl)acetyl]amino]butanediamide |

InChI |

InChI=1S/C29H52N10O6/c30-21(7-4-15-38-29(32)33)27(44)36-16-6-13-35-12-5-11-34-10-2-1-3-14-37-28(45)22(19-25(31)42)39-26(43)18-20-8-9-23(40)24(41)17-20/h8-9,17,21-22,34-35,40-41H,1-7,10-16,18-19,30H2,(H2,31,42)(H,36,44)(H,37,45)(H,39,43)(H4,32,33,38) |

InChI Key |

DJQWHVVOIJQSBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N)O)O |

Origin of Product |

United States |

Mechanistic Insights into Argiotoxin 636 Tetrahydrochloride S Biological Actions

Antagonism of Ionotropic Glutamate (B1630785) Receptors (iGluRs)

Argiotoxin 636 is recognized as a powerful and non-specific antagonist of iGluRs, which are crucial for excitatory neurotransmission in the central nervous system of both vertebrates and invertebrates. researchgate.netmedchemexpress.com It exerts its effects by blocking the ion channels associated with these receptors. latoxan.com While it can inhibit various iGluR subtypes, including AMPA and kainate receptors, it demonstrates a higher potency for NMDA receptors. wikipedia.org

N-Methyl-D-Aspartate (NMDA) Receptor Modulation

The interaction of Argiotoxin 636 with the NMDA receptor is a key aspect of its neuroactive profile. The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in synaptic plasticity and memory function. Argiotoxin 636 modulates NMDA receptor activity through several distinct mechanisms.

Open-Channel Block Mechanism

Argiotoxin 636 functions as an open-channel blocker of NMDA receptors. latoxan.com This means that the toxin enters and physically obstructs the ion channel pore only when the receptor is in its active, or open, state, which is triggered by the binding of glutamate and a co-agonist like glycine (B1666218) or D-serine. wikipedia.org The predicted binding site for Argiotoxin 636 is located within the pore region of the NMDA receptor ion channel, which is formed by residues in the transmembrane M3 and the M2 pore-loop segments of the GluN1 and GluN2 subunits. nih.govnih.gov The polyamine tail of the toxin is thought to extend deep into the channel. exlibrisgroup.com

Voltage and Use Dependence of Block

The blocking action of Argiotoxin 636 on NMDA receptors is both voltage-dependent and use-dependent. researchgate.net The voltage-dependent nature of the block means its inhibitory effect is more pronounced at hyperpolarized (more negative) membrane potentials. This increased potency at negative potentials is primarily due to an increase in the association rate of the toxin to the NMDA receptor ion channel. nih.gov

Use-dependence signifies that the degree of block intensifies with repeated activation of the receptor. researchgate.net The more frequently the channel opens, the greater the opportunity for Argiotoxin 636 to enter and exert its inhibitory effect. This characteristic is a hallmark of open-channel blockers. Furthermore, Argiotoxin 636 acts as a "trapping" blocker, meaning the channel can close while the toxin is still bound inside, effectively trapping it within the pore until the channel reopens. nih.gov

Competitive Antagonism at Agonist Recognition Sites

In addition to its primary open-channel blocking activity, research suggests that Argiotoxin 636 can also act as a competitive antagonist at the NMDA recognition site. researchgate.net This non-voltage-dependent component of the block is not reliant on the channel being open and can be reversed by increasing the concentration of the agonist, N-methyl-D-aspartate, but not by increasing the concentration of the co-agonist, glycine. researchgate.net This indicates a direct competition with the agonist for its binding site. researchgate.net

Polyamine-like Facilitation of NMDA Receptor Currents

Interestingly, under certain conditions, Argiotoxin 636 can also exhibit a polyamine-like facilitation of NMDA receptor currents. researchgate.net With high concentrations of NMDA, the toxin can potentiate the peak response, slow down the rate of current desensitization, and increase the receptor's affinity for glycine. researchgate.net This effect is similar to the known modulatory actions of endogenous polyamines like spermine (B22157) on NMDA receptors. researchgate.net

Receptor Subtype Selectivity (e.g., GluN1/2A, GluN1/2B vs. GluN1/2C, GluN1/2D)

A significant feature of Argiotoxin 636 is its selectivity for different NMDA receptor subtypes. It is considerably more potent at inhibiting NMDA receptors containing GluN2A and GluN2B subunits compared to those with GluN2C and GluN2D subunits. nih.gov Specifically, it has been reported to be over 20-fold more selective for GluN1/2A and GluN1/2B subtypes over GluN1/2C and GluN1/2D subtypes. researchgate.netnih.gov This subtype selectivity makes Argiotoxin 636 a valuable pharmacological tool for differentiating the physiological and pathological roles of various NMDA receptor populations in the brain. nih.gov

| Receptor Subtype | Potency of Argiotoxin 636 Inhibition | Selectivity Ratio |

| GluN1/2A | High | >20-fold higher than GluN1/2C and GluN1/2D nih.gov |

| GluN1/2B | High | >20-fold higher than GluN1/2C and GluN1/2D nih.gov |

| GluN1/2C | Low | Lower potency compared to GluN1/2A and GluN1/2B researchgate.netnih.gov |

| GluN1/2D | Low | Lower potency compared to GluN1/2A and GluN1/2B researchgate.netnih.gov |

Molecular Binding Mode and Critical Residues

The inhibitory action of Argiotoxin 636 stems from its ability to physically occlude the ion channel pore of glutamate receptors. wikipedia.org Its binding is use-dependent, meaning the channel must be open for the toxin to enter and exert its blocking effect. wikipedia.orgexlibrisgroup.com The interaction is also voltage-dependent, a characteristic feature of open-channel blockers that penetrate the membrane's electric field. wikipedia.orgnih.gov

Computational chemistry and molecular dynamics (MD) simulations have been instrumental in visualizing the interaction between Argiotoxin 636 and the ion channel. These studies provide atomic-level insights into the binding poses of the toxin within the pore. Structural investigations using NMR spectroscopy have revealed that the positively charged Argiotoxin 636 adopts an extended conformation in solution. exlibrisgroup.comnih.gov This elongated structure is crucial, as its dimensions allow it to penetrate deep into the ion channel pore. exlibrisgroup.comnih.gov MD simulations of ArgTX-636 with AMPA and kainate receptors have helped to elucidate the architecture of the blocker's binding site and the mechanism by which it is trapped within the channel. An analog binding-conformation model has been proposed to rationalize the activity and inactivity of various isosterically substituted analogs, further refining the understanding of the toxin's structural requirements for binding. nih.gov

The sensitivity of glutamate receptors to Argiotoxin 636 is critically influenced by specific amino acid residues within the channel-lining M2 region. nih.gov Mutational analysis has demonstrated that a key determinant in the M2 transmembrane region, which also governs the permeability of the channel to divalent cations like calcium, is the same site that determines the toxin's sensitivity. nih.gov This finding directly links the toxin's binding site to the ion permeation pathway. Subunit-specific variations in this region account for the different time courses of channel block and recovery observed among various AMPA receptor assemblies, highlighting how the toxin can discriminate between functionally diverse receptor subtypes. nih.gov

Trapping Blocker Classification

Argiotoxin 636 is classified as a trapping open-channel blocker. researchgate.net This means the toxin can enter the ion channel when it is opened by the agonist (glutamate) and bind to its site within the pore. wikipedia.orgresearchgate.net Subsequently, the receptor channel can close around the bound toxin molecule, effectively "trapping" it inside. researchgate.net Once trapped, the blocker cannot escape until the channel re-opens. researchgate.net This mechanism has been demonstrated for ArgTX-636 at both AMPA and GluN1/2A-containing NMDA receptors, suggesting a similar blocking mechanism across these receptor families. researchgate.net

Kinetic Analysis of Channel Block (Association and Dissociation Rate Constants)

Kinetic studies of Argiotoxin 636's interaction with iGluRs reveal a dynamic blocking process. The toxin exhibits a relatively high association rate constant for binding to the open channel of GluN1/2A receptors. When compared to classic small-molecule NMDA receptor blockers such as memantine, Argiotoxin 636's association rate is approximately 10 times higher. The block is reversible, and subunit-specific differences in the time courses of both block and recovery have been observed, underscoring the influence of receptor composition on binding kinetics. latoxan.comnih.gov The voltage-dependency of the block further adds to the kinetic complexity of the interaction. wikipedia.orgexlibrisgroup.com

Interactive Table: Summary of Argiotoxin 636 Blocking Characteristics

| Feature | Description | Receptor Type(s) | Source(s) |

| Blocker Type | Open-Channel Blocker | NMDA, AMPA, Kainate | wikipedia.orglatoxan.comnih.gov |

| Mechanism | Trapping Blocker | NMDA, AMPA | researchgate.net |

| Dependency | Use-dependent and Voltage-dependent | NMDA, AMPA | wikipedia.orgexlibrisgroup.comnih.gov |

| Binding Conformation | Extended | Not applicable | exlibrisgroup.comnih.gov |

| Association Rate | High, ~10x faster than memantine | NMDA (GluN1/2A) | |

| Critical Region | M2 Pore-Lining Loop | AMPA | nih.gov |

Alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Modulation

Argiotoxin 636 is a potent antagonist of AMPA receptors, acting as a voltage-dependent open-channel blocker. nih.gov Its interaction is particularly notable with calcium-permeable (CP)-AMPA receptors, for which it is an efficacious natural channel blocker. researchgate.net The toxin's ability to discriminate between different AMPA receptor subunit compositions has established it as a valuable tool for analyzing the subunit makeup of native AMPA receptors. wikipedia.orgnih.gov The sensitivity to the toxin is dictated by the M2 region of the receptor subunits. nih.gov Structure-activity relationship studies have been conducted to develop analogs with increased selectivity for AMPA receptors over other iGluR subtypes. nih.gov The mechanism at AMPA receptors is consistent with its classification as a trapping blocker. researchgate.net

Kainate Receptor Modulation

Argiotoxin 636 also inhibits kainate receptors as part of its broad antagonism of ionotropic glutamate receptors. wikipedia.org Like its action on AMPA and NMDA receptors, this inhibition is achieved by blocking the open ion channel. wikipedia.org However, detailed mechanistic analyses of Argiotoxin 636's block of kainate receptors are not as extensively documented as for AMPA and NMDA receptors. researchgate.net While the general mechanism of channel occlusion is presumed to be similar, specific kinetic parameters and the precise influence of different kainate receptor subunit compositions on the toxin's potency and binding are less well-defined. researchgate.net

Modulation of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Argiotoxin 636 has been shown to inhibit various subtypes of nicotinic acetylcholine receptors (nAChRs), which are critical ligand-gated ion channels involved in fast synaptic transmission in the central and peripheral nervous systems. wikipedia.org The toxin's inhibitory potency varies significantly depending on the nAChR subtype.

Research using radioligand analysis, electrophysiology, and calcium imaging has provided specific insights into these interactions. nih.gov ArgTX-636 displays a relatively weak inhibitory effect on the muscle-type nAChR found in Torpedo californica, with a half-maximal inhibitory concentration (IC₅₀) of approximately 15 μM. nih.gov Its interaction with the human α7 nAChR subtype is also weak when measured by competitive radioligand binding. nih.gov

In contrast, ArgTX-636 demonstrates a high potency against the rat α9α10 nAChR subtype, with an IC₅₀ value of about 200 nM. nih.gov The mechanism of action at these receptors is thought to be similar to its effect on glutamate receptors, acting as a pore blocker. nih.gov This suggests that the toxin physically obstructs the ion channel, preventing the flow of ions and subsequent cell depolarization.

Table 1: Inhibitory Potency of Argiotoxin 636 on nAChR Subtypes

| Receptor Subtype | Organism/Cell Line | Observed Effect | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Muscle-type | Torpedo californica | Weak inhibition | ~15 μM | nih.gov |

| α7 | Human (GH4C1 cells) | Very weak inhibition | >50 μM | nih.gov |

| α9α10 | Rat | High-potency inhibition | ~200 nM | nih.gov |

Effects on Voltage-Gated Ion Channels

Voltage-gated sodium channels (VGSCs) are responsible for the rapid influx of sodium ions that underlies the rising phase of the action potential. mdpi.com Argiotoxin 636 has been found to inhibit voltage-activated Na+ currents in cultured sensory neurons from neonatal rats. nih.gov This inhibitory effect is use-dependent, meaning it becomes more pronounced with repeated activation of the channels. nih.gov This suggests that the toxin's access to its binding site on the sodium channel is enhanced when the channel is in an open or activated state.

Voltage-gated potassium channels are crucial for the repolarization of the cell membrane, bringing the neuron back to its resting state after an action potential. ArgTX-636 inhibits voltage-activated K+ currents in a dose-dependent manner across the entire voltage range tested. nih.gov This inhibition occurs without any significant alteration in the voltage dependence of the channel's activation or inactivation kinetics. nih.gov The toxin can achieve this inhibition whether it is applied to the outside (extracellular) or the inside (intracellular) of the neuron, indicating that its binding site is accessible from both sides of the cell membrane. nih.gov

General Neurophysiological Impact

The combined inhibitory actions of Argiotoxin 636 on nAChRs and voltage-gated ion channels lead to a profound impact on neuronal function, characterized by a general decrease in neuronal firing and alterations in the shape of action potentials.

A primary consequence of ArgTX-636 action is a marked reduction in neuronal excitability. nih.gov Studies using cultured dorsal root ganglion neurons have shown that the toxin, at concentrations between 0.1 and 100 μM, decreases the number of action potentials fired in response to a sustained depolarizing current. wikipedia.orgnih.gov This effect is observed with both extracellular and intracellular application of the toxin. nih.gov Furthermore, in rat hippocampal slices, ArgTX-636 at nanomolar concentrations (5-50 nM) reversibly suppresses the excitatory postsynaptic potential (EPSP) and the population spike in CA1 pyramidal neurons, further demonstrating its ability to dampen neuronal signaling.

In addition to reducing the frequency of neuronal firing, ArgTX-636 also alters the characteristics of individual action potentials. The toxin has been shown to prolong the duration of evoked action potentials in cultured sensory neurons. wikipedia.orgnih.gov This effect is primarily a result of its inhibition of voltage-gated potassium channels. By blocking the K+ currents responsible for repolarization, the toxin delays the return of the membrane potential to its resting level, thereby extending the action potential's length. nih.gov Concurrently, the toxin also reduces the peak amplitude of the action potentials. wikipedia.orgnih.gov

Table 2: Neurophysiological Effects of Argiotoxin 636

| Physiological Parameter | Observed Effect | Underlying Mechanism | Reference |

|---|---|---|---|

| Neuronal Excitability | Reduction in the number of evoked action potentials | Inhibition of voltage-activated Na+ and K+ channels | wikipedia.orgnih.gov |

| Synaptic Transmission | Suppression of EPSP and population spike amplitude | Antagonism of glutamate-mediated transmission | |

| Action Potential Duration | Prolongation | Inhibition of voltage-activated K+ currents | wikipedia.orgnih.gov |

| Action Potential Amplitude | Reduction of peak amplitude | Inhibition of voltage-activated Na+ currents | wikipedia.orgnih.gov |

Structure Activity Relationships Sar and Analog Design of Argiotoxin 636 Tetrahydrochloride

Core Structural Determinants for Biological Activity

The biological activity of Argiotoxin 636 is intricately linked to its unique molecular architecture. Specific functional groups and their spatial arrangement are critical for its interaction with the ion channels of glutamate (B1630785) receptors.

Significance of Secondary Amino Groups in the Polyamine Chain

Systematic studies on the secondary amino groups within the polyamine chain have revealed their importance for receptor selectivity. nih.govnih.gov The replacement of specific internal amine groups with methylene (B1212753) groups has led to the development of analogs with a preference for either NMDA or AMPA receptors. nih.gov This highlights that the precise positioning of the nitrogen atoms, and their ability to be protonated at physiological pH, is a key determinant for discriminating between different iGluR subtypes.

Influence of Alkyl Linker Spacing on Potency

The spacing between the amine nitrogens in the polyamine chain, dictated by the length of the alkyl linkers, is another critical factor influencing the potency of Argiotoxin 636 analogs. nih.gov The 1,13-diamino-4,8-diazatridecane portion of the side chain has been a particular focus of modification. nih.gov Research has shown that both the length and the conformational flexibility of these linkers are vital for optimal interaction with the binding site within the receptor's ion channel.

Systematic Chemical Modification Strategies

To probe the SAR of Argiotoxin 636 and to develop more selective pharmacological tools, various systematic chemical modification strategies have been employed. These have provided valuable insights into the contribution of each structural component to the toxin's biological activity.

Isosteric Replacement Studies (e.g., Nitrogen with Oxygen or Carbon)

Isosteric replacement of the amine nitrogens in the polyamine moiety with oxygen or carbon atoms has been a key strategy to understand their role. nih.gov These studies have generally shown that replacing the nitrogen atoms reduces the in vitro potency of the analogs as NMDA receptor antagonists. nih.gov This suggests that the basicity and hydrogen bonding capability of the amino groups are crucial for high-affinity binding. Research indicates that a minimum of three basic nitrogens in the side chain is necessary for maximal potency at NMDA receptors. nih.gov

| Modification | Effect on Potency at NMDA Receptors |

| Isosteric replacement of amine nitrogens | Reduced in vitro potency |

| Removal of heteroatoms | Maintained potency below 1 microM |

This table summarizes qualitative findings on how isosteric replacements in the polyamine chain of Argiotoxin 636 affect its potency at NMDA receptors. nih.gov

Modification of the Aromatic Headgroup and Linker Amino Acid Moiety

Systematic changes to the aromatic headgroup and the linker amino acid have been explored to enhance the potency and selectivity of Argiotoxin 636 analogs. nih.gov By modifying the 2,4-dihydroxyphenylacetic acid headgroup and the asparagine linker, researchers have successfully created analogs with increased selectivity for either NMDA or AMPA receptors. nih.gov This demonstrates that while the polyamine tail is the primary determinant for entering and blocking the ion channel, the headgroup region provides crucial interactions that can fine-tune the selectivity profile of the molecule.

| Analog Description | Target Receptor Preference |

| Analogs with modified aromatic headgroup and linker | NMDA or AMPA selective |

This table provides a general overview of the outcomes from modifying the aromatic headgroup and linker amino acid of Argiotoxin 636, leading to enhanced receptor selectivity. nih.gov

Development of Potent and Selective Analogues

The quest to overcome the non-selective nature of Argiotoxin 636 has led to the systematic development of analogues with improved potency and, crucially, selectivity for specific iGluR subtypes. These efforts have largely focused on modifying the toxin's core components: the aromatic headgroup, the linker amino acid, and the polyamine chain.

Argiotoxin 636 Analogues with Enhanced Ionotropic Glutamate Receptor Subtype Selectivity (e.g., ArgTX-75, ArgTX-48)

Initial SAR studies on ArgTX-636 involved the systematic modification of the polyamine chain, which was identified as a key determinant of its interaction with the ion channel pore of iGluRs. nih.gov By synthesizing a series of analogues with alterations in the number and spacing of the secondary amino groups, researchers were able to identify compounds with a preference for either NMDA or AMPA receptors. nih.gov

Further refinement of these leads, by systematically altering the aromatic headgroup and the linker amino acid, resulted in the development of highly potent and selective analogues. nih.gov Two notable examples are ArgTX-75 and ArgTX-48. These analogues have demonstrated significantly increased potency and selectivity for NMDA and AMPA receptors, respectively. nih.gov The development of these selective antagonists has provided valuable pharmacological tools for probing the distinct physiological and pathological roles of these iGluR subtypes. nih.gov

| Compound | Target Selectivity | Reported IC₅₀ | Reference |

| Argiotoxin 636 | Non-selective iGluR antagonist | Varies by subtype | nih.gov |

| ArgTX-75 | NMDA Receptor | ~17 nM | nih.gov |

| ArgTX-48 | AMPA Receptor | ~19 nM | nih.gov |

Fluorescently Labeled Analogues as Molecular Probes

To visualize and study the dynamics of iGluRs in their native environment, fluorescently labeled analogues of Argiotoxin 636 have been developed. nih.gov These molecular probes are synthesized by attaching a fluorophore to the ArgTX-636 scaffold. The design of these fluorescent analogues is a delicate balance, as the addition of a bulky fluorescent group can potentially disrupt the toxin's binding affinity and selectivity.

Successful fluorescent analogues have been created that retain the high affinity and subtype selectivity of the parent compound. nih.gov These probes have been instrumental in imaging iGluRs in cultured neurons, allowing for the real-time visualization of receptor trafficking and localization at the synapse. nih.gov This has provided unprecedented insights into the cellular mechanisms underlying synaptic plasticity and disease.

Key features of successful fluorescent ArgTX-636 analogues include:

High Affinity and Selectivity: The fluorescent tag should not significantly impair the binding properties of the toxin.

Photostability: The fluorophore should be resistant to photobleaching to allow for prolonged imaging experiments.

Minimal background fluorescence: The probe should exhibit a high signal-to-noise ratio for clear imaging.

The development of these tools has paved the way for advanced microscopy studies to explore the intricate behavior of iGluRs in living cells. nih.gov

Photolabile Analogues for Binding Site Mapping

Photolabile analogues, also known as photoaffinity labels, are powerful tools for elucidating the precise binding sites of ligands on their target proteins. These analogues are chemically engineered to be inert until activated by light of a specific wavelength. Upon photoactivation, a highly reactive species is generated that covalently crosslinks the analogue to its binding site.

In the context of Argiotoxin 636, the development of photolabile analogues would be invaluable for mapping its interaction sites within the ion channel pore of iGluRs. By incorporating a photolabile group into the ArgTX-636 structure, researchers could irreversibly trap the toxin within its binding pocket. Subsequent proteomic analysis could then identify the specific amino acid residues that are in close proximity to the bound toxin, providing a detailed molecular map of the binding site.

While the principles of photoaffinity labeling are well-established, specific and detailed research on the synthesis and application of photolabile Argiotoxin 636 analogues for binding site mapping is not extensively documented in publicly available literature. However, the development of such tools represents a logical and important next step in dissecting the molecular pharmacology of this fascinating spider toxin and its interactions with iGluRs.

Synthetic Methodologies and Chemical Reactions of Argiotoxin 636 Tetrahydrochloride

Isolation and Purification Methodologies from Natural Sources

Argiotoxin 636 is a natural product found in the venom of the orb-weaver spider, Argiope lobata. wikipedia.orgresearchgate.net The isolation and purification of ArgTX-636 from the spider venom is a multi-step process that leverages chromatographic techniques to separate the complex mixture of venom components.

The initial step involves the extraction of crude venom from the venom glands of the spiders. This is followed by a series of purification steps to isolate the desired toxin. High-Performance Liquid Chromatography (HPLC) is a key technique employed for the purification of ArgTX-636. nih.gov The venom extract is fractionated using reverse-phase HPLC, and the fractions are monitored for the presence of the toxin. The identity and purity of the isolated ArgTX-636 are confirmed through analytical techniques such as mass spectrometry and amino acid analysis. wikipedia.org

The following table summarizes the key aspects of the isolation and purification process:

| Step | Description | Key Techniques |

| Venom Extraction | Collection of crude venom from Argiope lobata spiders. | Manual or electrical stimulation |

| Initial Fractionation | Separation of crude venom into major fractions. | Gel filtration chromatography |

| Purification | Isolation of Argiotoxin 636 from other venom components. | Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) |

| Analysis & Verification | Confirmation of the identity and purity of the isolated toxin. | Mass Spectrometry, Amino Acid Analysis |

Chemical Synthesis Strategies

The limited availability of Argiotoxin 636 from natural sources has necessitated the development of efficient chemical synthesis strategies. Both solution-phase and solid-phase approaches have been successfully employed to synthesize ArgTX-636 and its analogues, enabling detailed structure-activity relationship (SAR) studies. nih.gov

Conventional Solution-Phase Synthetic Approaches

Conventional solution-phase synthesis offers a versatile method for the preparation of Argiotoxin 636. These strategies often involve a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together. A key challenge in the solution-phase synthesis is the management of the multiple reactive functional groups present in the polyamine backbone and the amino acid residues. This typically requires a careful selection of protecting groups to ensure regioselective reactions.

While specific, detailed step-by-step solution-phase total syntheses of Argiotoxin 636 are not extensively detailed in readily available literature, the general approach involves the synthesis of the 2,4-dihydroxyphenylacetic acid headpiece, the polyamine chain, and the terminal arginine residue, followed by their sequential coupling.

Solid-Phase Synthetic Methodologies

Solid-phase peptide synthesis (SPPS) techniques have proven to be highly efficient for the synthesis of Argiotoxin 636 and its analogues. These methods offer advantages such as simplified purification and the potential for automation. The synthesis is carried out on a solid support, typically a resin, to which the first building block is attached.

Several types of resins have been utilized for the solid-phase synthesis of ArgTX-636. The Rink amide resin has been employed to support the growing peptide chain. researchgate.net Another effective support is the backbone amide linker (BAL) resin . researchgate.net The use of BAL resin allows for the attachment of the growing peptide through a backbone nitrogen, providing flexibility in the synthesis of C-terminally modified analogues.

The general workflow for the solid-phase synthesis of Argiotoxin 636 is outlined below:

| Step | Description |

| Resin Preparation | Swelling and preparation of the solid support (e.g., Rink amide or BAL resin). |

| First Amino Acid Coupling | Attachment of the first protected amino acid to the resin. |

| Deprotection | Removal of the protecting group from the N-terminus of the attached amino acid. |

| Sequential Coupling | Stepwise addition of protected amino acids and the polyamine backbone. |

| Cleavage | Release of the synthesized peptide from the resin. |

| Purification | Purification of the crude peptide, typically by HPLC. |

Reductive Alkylation Strategies

Reductive alkylation is a key chemical transformation employed in the synthesis of the polyamine backbone of Argiotoxin 636. This reaction involves the formation of an imine or enamine intermediate from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine. This method is particularly useful for constructing the complex polyamine chain of ArgTX-636.

Various reducing agents can be used for this purpose, with sodium borohydride (B1222165) and its derivatives being common choices. The selection of the appropriate carbonyl compound and amine allows for the stepwise elongation and functionalization of the polyamine chain.

Chemical Derivatization and Functionalization Reactions

The chemical derivatization of Argiotoxin 636 has been instrumental in elucidating its structure-activity relationships and developing analogues with altered pharmacological properties. These modifications have primarily focused on the polyamine backbone and the aromatic headpiece.

Systematic modifications of the polyamine chain, such as altering the length of the alkyl spacers between the amine groups or replacing amine functionalities with other groups, have been performed to probe the requirements for receptor binding and channel blocking activity. nih.gov The synthesis of various analogues has allowed for the development of more selective antagonists for different subtypes of glutamate (B1630785) receptors. nih.gov

Oxidation Reactions

Detailed studies on the specific chemical oxidation reactions of Argiotoxin 636 itself are not extensively reported in the scientific literature. However, research has shown that Argiotoxin 636 can act as an inhibitor of certain oxidase enzymes. For instance, it has been demonstrated to inhibit the DOPA oxidase and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activities of tyrosinase. nih.gov This inhibitory action is a biological effect of the toxin on an enzyme, rather than a chemical oxidation of the toxin itself.

The polyamine nature of Argiotoxin 636 suggests that its amine groups could be susceptible to oxidation under certain chemical conditions, potentially leading to the formation of aldehydes or other oxidation products. However, specific studies detailing these transformations for Argiotoxin 636 are scarce.

Reduction Reactions

Reduction reactions are fundamental to the total synthesis of Argiotoxin 636, particularly in the construction of its characteristic polyamine backbone. The most prominent strategy involves reductive alkylation, also known as reductive amination. capes.gov.br This method is a practical and widely used approach for forming carbon-nitrogen bonds, making it ideal for assembling the secondary amine linkages in the toxin's polyamine tail. organic-chemistry.org

Reductive Alkylation in Total Synthesis:

A total synthesis strategy for Argiotoxin 636 may involve the coupling of protected polyamine fragments. capes.gov.br A key step in this process is the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion. This intermediate is not isolated but is reduced in situ to the corresponding amine. Common and effective reducing agents for this purpose include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), the latter being particularly mild and selective. organic-chemistry.org

The process can be summarized as follows:

Oxidation: A precursor alcohol within a synthetic fragment is oxidized to an aldehyde. A Swern oxidation is a representative method for this transformation. capes.gov.br

Reductive Alkylation: The newly formed aldehyde is then reacted with a primary or secondary amine component. The resulting iminium ion is immediately reduced by a hydride agent present in the reaction mixture to form the stable secondary amine of the extended polyamine chain. capes.gov.br

This stepwise elongation of the polyamine chain using a reductive alkylation strategy is central to building the complex core of Argiotoxin 636 before the final addition of the aromatic headgroup and the terminal arginine. capes.gov.br While this demonstrates the critical role of reduction reactions in the synthesis of the parent molecule, the literature does not focus on applying reduction reactions to the final Argiotoxin 636 tetrahydrochloride as a means of generating analogs. Modifications are typically achieved through the total synthesis of the desired analog from tailored building blocks.

Substitution Reactions for Analog Generation

Substitution reactions are the cornerstone of analog development for Argiotoxin 636. These studies aim to probe the structural requirements for biological activity by systematically replacing specific functional groups or atoms within the molecule. The main targets for substitution are the nitrogen atoms of the polyamine backbone, the aromatic headgroup, and the terminal arginine residue. nih.govnih.gov

Isosteric Replacement in the Polyamine Chain:

A key strategy for understanding the role of the polyamine nitrogen atoms involves their isosteric replacement with either oxygen or carbon (a methylene (B1212753) group). nih.gov This substitution significantly alters the basicity and hydrogen-bonding capacity of the chain. Research has shown that systematically replacing the internal amine nitrogens can lead to analogs with altered potency and, notably, improved selectivity for different iGluR subtypes. nih.gov

For instance, in one study, twelve different synthetic analogs were prepared by modifying the 1,13-diamino-4,8-diazatridecane portion of the Argiotoxin 636 side chain. nih.gov The findings revealed that a minimum of three basic nitrogens in this chain was necessary to maintain maximum potency as an NMDA receptor antagonist. nih.gov While some analogs with fewer heteroatoms still showed significant potency, isosteric nitrogen substitutions generally reduced the in vitro activity. nih.gov

Modifications of the Aromatic Headgroup and Terminal Residue:

The aromatic headgroup and the terminal arginine are also important for receptor interaction. Modifications to these parts of the molecule have been explored to create new analogs. For example, iodinated monohydroxyl phenyl-derivatives have been synthesized. These particular analogs were found to retain their selective binding to NMDA receptors. nih.gov In contrast, modifications to the terminal arginine residue have been shown to significantly decrease the blocking potency of the toxin. nih.gov

The table below summarizes key findings from studies involving substitution reactions to generate Argiotoxin 636 analogs.

| Terminal Residue | Modification of the terminal arginine residue. | Strongly reduced the blocking potency of the molecule. | nih.gov |

Academic and Research Applications of Argiotoxin 636 Tetrahydrochloride

Neuropharmacological Research Tools

As a potent and selective antagonist of ionotropic glutamate (B1630785) receptors, ArgTX-636 serves as a critical tool for dissecting the complex mechanisms of the central nervous system. wikipedia.orgresearchgate.net It acts as a non-competitive, open-channel blocker, providing researchers with a means to investigate the function and physiological roles of these crucial receptors. latoxan.comcapes.gov.br

ArgTX-636 has been instrumental in elucidating the mechanics of glutamatergic signaling. It produces a reversible, concentration-dependent blockade of excitatory transmission. nih.gov Studies have shown that ArgTX-636 effectively suppresses the dendritic field excitatory postsynaptic potential (EPSP) and the population spike in hippocampal CA1 neurons, demonstrating its ability to inhibit glutamate-mediated synaptic events. nih.gov The toxin selectively abolishes neuronal discharge elicited by L-glutamate while having little to no effect on responses induced by L-aspartate, highlighting its specificity for glutamate pathways. nih.gov

Its primary mode of action is the blockade of glutamate-activated postsynaptic ion channels. latoxan.com ArgTX-636 is known to inhibit several types of ionotropic glutamate receptors, including N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. wikipedia.org This broad-spectrum antagonism at glutamate receptors makes it a comprehensive tool for studying excitatory neurotransmission. wikipedia.org The blockade is both use-dependent and voltage-dependent, meaning the toxin's inhibitory effect is more pronounced at more negative membrane potentials and with repeated activation of the channel. capes.gov.brnih.gov This characteristic allows researchers to study the activity-dependent nature of synaptic transmission.

| Receptor/Preparation | Finding | Reference |

| Insect Neuromuscular Junctions | 50% decrease of EPSC amplitude at 4.4 x 10⁻⁷ M | latoxan.com |

| Frog Neuromuscular Preparations | 50% decrease of EPSC amplitude at 1.6 x 10⁻⁵ M | latoxan.com |

| Rat Hippocampal Neurons | Reversible blockade of excitatory transmission at 5-50 nM | nih.gov |

| Rat Cortical Neurons | ~30-fold selectivity for NMDA over AMPA/kainate receptors | capes.gov.br |

| Recombinant NMDA Receptors | >20-fold selective for GluN1/2A and GluN1/2B over GluN1/2C and GluN1/2D subtypes | nih.gov |

| Rat Brain Membranes | Apparent potency of ~3 µM for decreasing [3H]-dizocilpine binding to NMDA receptors | nih.gov |

The role of ArgTX-636 extends to the investigation of neural plasticity, the fundamental process underlying learning and memory. By blocking NMDA receptors, which are critical for many forms of synaptic plasticity, the toxin allows scientists to probe these mechanisms. Its effects on suppressing the EPSP in the hippocampus, a brain region central to memory formation, underscore its utility in this area of research. nih.gov

Furthermore, ArgTX-636 acts as a trapping blocker, meaning it can become lodged within the ion channel pore when the channel closes, providing a durable block. nih.gov This property, combined with its subtype selectivity, makes it a valuable tool for analyzing the subunit composition of native AMPA and NMDA receptors, which can vary between different neurons and brain regions, influencing synaptic function. wikipedia.orgnih.gov The kinetic details of its interaction with receptors, such as its slow onset and recovery from block, provide further insights into the dynamic nature of synaptic receptor function. nih.gov

Glutamatergic system dysfunction is implicated in numerous neurological and psychiatric disorders. ArgTX-636 is used as a research tool to explore these pathological mechanisms. wikipedia.org For instance, because of its ability to inhibit glutamate-activated channels, it is considered a potential anticonvulsant. wikipedia.org Calcium-permeable AMPA receptors, which are effectively blocked by ArgTX-636, are strongly implicated in both acute and chronic neurological conditions. researchgate.net Research using ArgTX-636 and its analogs helps to clarify the role of specific glutamate receptor subtypes in conditions like epilepsy, schizophrenia, and neurodegenerative diseases such as Alzheimer's disease. wikipedia.orgresearchgate.net

Development of Novel Pharmacological Leads

The unique structure and potent activity of Argiotoxin 636 have made it an attractive template for the design of new drugs targeting the glutamatergic system. wikipedia.org

ArgTX-636 serves as a structural scaffold for creating novel NMDA receptor antagonists. nih.gov Research has focused on synthesizing analogs by systematically modifying the toxin's polyamine tail to understand the structure-activity relationships required for potent receptor antagonism. nih.govnih.gov Studies involving the systematic isosteric replacement of amine nitrogens with oxygen or carbon have revealed that a minimum of three basic nitrogens in the polyamine chain is crucial for maximum potency. nih.gov Such investigations are vital for designing simplified, more drug-like molecules that retain the therapeutic action of the parent toxin. The insights gained from mutational analysis of the ArgTX-636 binding site within the NMDA receptor channel are also crucial for the future structure-based design of new, more selective channel blockers. nih.gov

| Analog Design Strategy | Key Finding | Reference |

| Modification of the polyamine tail | Modifications to the polyamine tail or terminal arginine significantly reduced blocking potency. | nih.gov |

| Systematic isosteric replacement of nitrogens | A minimum of three basic nitrogens in the side chain is required for maximum potency as NMDAR antagonists. | nih.gov |

| Removal of heteroatoms | Analogs with half the heteroatoms of ArgTX-636 maintained in vitro potency below 1 µM. | nih.gov |

| Iodinated monohydroxyl phenyl-derivatives | Retained NMDA-selective binding and could serve as radioligands. | nih.gov |

The overactivation of glutamate receptors, particularly NMDA receptors, leads to a phenomenon known as excitotoxicity, a key process in neuronal death following stroke, trauma, and in neurodegenerative diseases. ArgTX-636 demonstrates significant neuroprotective properties by blocking these receptors and preventing excessive calcium influx. researchgate.netresearchgate.net In laboratory settings, ArgTX-636 has been shown to protect cultured cerebellar granule cells from excitotoxic challenge. researchgate.net This capacity for neuroprotection has inspired the development of synthetic analogs aimed at reducing oxidative stress and protecting neurons after ischemic events. researchgate.net The toxin's ability to act as an open-channel blocker is central to this protective effect, as it preferentially inhibits excessively active channels characteristic of excitotoxic conditions. capes.gov.br

Investigation of Analgesic Mechanisms

The inhibitory effects of Argiotoxin 636 on glutamate signaling pathways, particularly at N-methyl-D-aspartate (NMDA) receptors, are central to its investigation as a potential analgesic. smolecule.com Glutamate receptors are pivotal in the transmission and modulation of pain signals within the central nervous system. By blocking these receptors, Argiotoxin 636 can interrupt the signaling cascades that lead to the perception of pain. Research in this area often involves preclinical models to assess the toxin's ability to alleviate various types of pain, such as neuropathic and inflammatory pain. The analgesic properties of Argiotoxin 636 are attributed to its ability to inhibit excitatory neurotransmission, a key mechanism in pain pathways. smolecule.com

Antiepileptic Research Applications (e.g., Against Seizure Models)

The overactivation of glutamate receptors is a well-established factor in the initiation and propagation of seizures. mdpi.com Argiotoxin 636's function as a glutamate receptor antagonist makes it a compound of significant interest in epilepsy research. scielo.brmonash.edu Studies have demonstrated its antiepileptic effects in various preclinical seizure models. For instance, Argiotoxin 636 has shown efficacy against seizures induced by NMDA and audiogenic (sound-induced) stimuli in mice. scielo.brmonash.edu Its mechanism of action involves blocking the excessive influx of calcium ions through NMDA receptor channels, which is a critical event in the excitotoxicity that underlies seizure activity. scielo.br The exploration of Argiotoxin 636 and its analogs in these models helps to elucidate the role of specific glutamate receptor subtypes in epileptogenesis and provides a basis for the development of novel antiepileptic drugs. scielo.brmdpi.com

Table 1: Antiepileptic Activity of Argiotoxin 636 in Preclinical Models

| Seizure Model | Animal Model | Outcome | Reference |

|---|---|---|---|

| NMDA-induced seizures | Mice | Exhibited antiepileptic effects | scielo.brmonash.edu |

| Audiogenic seizures | Mice | Exhibited antiepileptic effects | scielo.brmonash.edu |

Imaging and Labeling Studies in Neuroscience

The unique binding properties of Argiotoxin 636 have been leveraged to develop powerful tools for visualizing and studying glutamate receptors in living cells and neuronal cultures.

Fluorescently labeled analogs of Argiotoxin 636 have been synthesized to serve as probes for imaging ionotropic glutamate receptors. mdpi.com These modified toxins retain their ability to bind to the receptor's ion channel, allowing researchers to visualize the location and density of these receptors in neuronal cultures. mdpi.comcolab.ws For example, an analog of Argiotoxin 636 linked to a BODIPY chromophore has been successfully used to visualize NMDA receptors in live hippocampal neurons. mdpi.com This application is invaluable for understanding the subcellular distribution of glutamate receptors and how their localization may change under different physiological or pathological conditions.

The development of fluorescent Argiotoxin 636 analogs has opened the door to dynamic studies of neurotransmitter systems. researchgate.net These probes enable the real-time tracking of receptor movement and trafficking in live cells. By observing the binding and unbinding of the fluorescent toxin, researchers can gain insights into the kinetics of receptor-channel interactions and how these dynamics are modulated by various factors. researchgate.net This provides a powerful method for studying the functional state of glutamate receptors and their role in synaptic plasticity.

Comparative Pharmacological Analyses

To fully understand the unique properties of Argiotoxin 636, it is often compared with other neurotoxins and glutamate receptor antagonists.

Argiotoxin 636 belongs to a larger family of polyamine toxins, which includes philanthotoxins (from wasps) and other spider toxins like Joro Spider Toxin (JSTX) and Nephila Spider Toxin (NpTX). mdpi.com These toxins share a common structural motif of an aromatic headgroup linked to a polyamine chain. mdpi.com However, they exhibit distinct pharmacological profiles.

For instance, while Argiotoxin 636 is a potent antagonist of both NMDA and AMPA receptors, it shows a notable selectivity for NMDA receptors, being approximately 30-fold more selective for NMDA over AMPA/kainate receptors. columbia.edu In contrast, Joro Spider Toxin primarily blocks non-NMDA receptors (AMPA/kainate). Furthermore, Argiotoxin 636 demonstrates stronger voltage-dependent antagonism compared to JSTX.

Within the NMDA receptor family, Argiotoxin 636 exhibits subtype selectivity, being over 20-fold more selective for GluN1/2A and GluN1/2B subtypes over GluN1/2C and GluN1/2D. researchgate.net This selectivity is a key feature that makes it a valuable tool for dissecting the specific roles of different NMDA receptor subtypes in neuronal function. nih.gov

When compared to philanthotoxins, such as PhTX-343, Argiotoxin 636 is significantly more potent in antagonizing NMDA receptors, showing about 20-30 times greater potency. columbia.edu However, the two toxins are roughly equipotent against kainate-induced responses. columbia.edu These comparative studies highlight the subtle structural differences that lead to significant variations in potency and selectivity, providing crucial information for the design of more specific pharmacological agents.

Table 2: Comparative Potency and Selectivity of Argiotoxin 636

| Compound | Target Receptor | Relative Potency/Selectivity | Reference |

|---|---|---|---|

| Argiotoxin 636 | NMDA vs. AMPA/Kainate | ~30-fold selective for NMDA | |

| NMDA Subtypes (GluN1/2A, GluN1/2B vs. GluN1/2C, GluN1/2D) | >20-fold selective for GluN1/2A and GluN1/2B | researchgate.net | |

| vs. PhTX-343 (at NMDA receptors) | ~20-30 fold more potent | columbia.edu | |

| Joro Spider Toxin (JSTX) | AMPA/Kainate | Primarily blocks non-NMDA receptors | |

| Philanthotoxin-343 (PhTX-343) | NMDA vs. Kainate | Equipotent against kainate challenge compared to ArgTX-636 | columbia.edu |

Evaluation of Receptor Complex Modifiers (e.g., Stargazin) on Toxin Sensitivity

Argiotoxin 636's primary mechanism of action involves blocking the ion channels of glutamate receptors, which are crucial for fast excitatory synaptic transmission in the central nervous system. wikipedia.orgnih.gov The sensitivity of these receptors to blockers like ArgTX-636 is not static; it can be influenced by auxiliary proteins that associate with the receptor complex. These proteins modulate the receptor's trafficking, localization, and functional properties. nih.gov

A key family of these auxiliary proteins is the transmembrane AMPA receptor regulatory proteins (TARPs), with Stargazin (also known as TARP γ-2) being the prototypical member. nih.govnih.gov Stargazin is known to be essential for the transport and synaptic targeting of AMPA receptors and also modulates their gating kinetics and ligand efficacy. nih.govnih.govnih.gov

Research has explored how Stargazin affects the inhibitory potency of polyamine toxins at calcium-permeable AMPA receptors. A study using homomeric GluA1 AMPA receptors expressed in oocytes investigated the influence of Stargazin on the blocking action of three structurally distinct polyamine toxins. nih.gov The findings revealed a complex, agonist-dependent relationship:

When the receptors were activated by the full agonist L-glutamate or the partial agonist (RS)-willardiine, the presence of Stargazin had no effect on the inhibitory potency of the polyamine toxins. nih.gov

However, when the receptors were activated by the weak partial agonist kainate , co-assembly with Stargazin increased the potency of the polyamine toxins. nih.gov

These results demonstrate that the modulatory effect of Stargazin on polyamine toxin sensitivity is not absolute but is instead contingent on the conformational state of the receptor, which is dictated by the efficacy of the bound agonist. nih.gov This highlights the critical role that auxiliary subunits play in shaping the pharmacological profile of ion channels and underscores the importance of considering the entire receptor-protein complex when using tools like ArgTX-636 to probe receptor function. nih.govnih.gov

Table 1: Effect of Stargazin on Polyamine Toxin Potency at GluA1 AMPA Receptors

| Agonist | Agonist Efficacy | Effect of Stargazin on Toxin IC50 |

|---|---|---|

| L-Glutamate | Full Agonist | No effect |

| (RS)-Willardiine | Partial Agonist | No effect |

| Kainate | Weak Partial Agonist | Increased potency |

This table summarizes findings from a study on the effect of the TARP γ-2 (Stargazin) on the inhibitory potency of polyamine toxins at GluA1 AMPA receptors, showing the agonist-dependent nature of the modulation. nih.gov

Research into Melanogenesis Inhibition Mechanisms

Beyond its neuropharmacological applications, Argiotoxin 636 has emerged as a novel and potent inhibitor of melanogenesis, the complex process responsible for the production of melanin (B1238610) pigment. wikipedia.orgnih.gov This discovery has opened avenues for its potential use in cosmetic and pharmaceutical applications aimed at addressing hyperpigmentation disorders. nih.gov

Initial screenings of various animal venoms for the ability to inhibit mushroom tyrosinase identified the venom of Argiope lobata as highly active. nih.gov Subsequent fractionation and analysis pinpointed ArgTX-636 as the active component. nih.gov Detailed research has elucidated its specific mechanisms of action:

Inhibition of Tyrosinase (TYR) Activity: ArgTX-636 directly inhibits the DOPA oxidase activity of mushroom tyrosinase in a dose-dependent manner. When L-DOPA is used as the substrate, ArgTX-636 exhibits a half-maximal inhibitory concentration (IC₅₀) of 8.34 μM. nih.gov Kinetic studies (Lineweaver-Burk analysis) have shown that it acts as a mixed-type inhibitor of this enzymatic activity. nih.gov

Inhibition of Tyrosinase-Related Protein 1 (TRP-1) Activity: The toxin also inhibits the 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity, a function attributed to TRP-1 in the melanogenesis pathway. The IC₅₀ for this inhibition was measured at 41.3 μM. nih.gov

Cellular Effects: In studies using B16F10 melanoma cells, ArgTX-636 was found to decrease melanin production by approximately 70% compared to untreated cells, without showing cytotoxicity at concentrations up to 42.1 μM. nih.gov Interestingly, while it effectively reduced melanin content, ArgTX-636 did not cause a significant change in the expression of the tyrosinase (TYR) enzyme itself. Instead, it was shown to decrease the protein level of TRP-1 within the cells. nih.gov

These findings identify ArgTX-636 as a dual-action inhibitor, targeting the enzymatic functions of both TYR and TRP-1. Its high potency, reported to be significantly greater than that of the commonly used reference inhibitor kojic acid, makes it a subject of considerable interest for dermatological research. nih.govresearchgate.net

Table 2: Inhibitory Activity of Argiotoxin 636 on Melanogenesis Enzymes

| Enzyme/Activity | Substrate | IC₅₀ Value | Type of Inhibition |

|---|---|---|---|

| Mushroom Tyrosinase (DOPA oxidase activity) | L-DOPA | 8.34 μM | Mixed-type |

| TRP-1 (DHICA oxidase activity) | DHICA | 41.3 μM | Not specified |

This table presents the specific inhibitory concentrations of ArgTX-636 on key enzymes involved in melanogenesis. nih.gov

Future Directions and Advanced Research Perspectives on Argiotoxin 636 Tetrahydrochloride

Exploration of Highly Receptor Subtype-Specific Ligands

The therapeutic potential of targeting iGluRs is often hampered by the non-selective nature of many antagonists, leading to undesirable side effects. ArgTX-636 itself, while showing some preference for NMDA receptors over AMPA and kainate receptors, lacks fine-tuned specificity for the diverse subtypes within these receptor families. wikipedia.orgresearchgate.net Future research is therefore sharply focused on the rational design and synthesis of ArgTX-636 analogs with enhanced selectivity for specific iGluR subtypes.

Systematic modifications of the ArgTX-636 scaffold have demonstrated that even subtle changes to the polyamine tail or the aromatic headgroup can significantly alter receptor subtype selectivity. researchgate.netnih.gov For instance, the replacement of specific amine groups within the polyamine chain with a methylene (B1212753) group has been shown to produce analogs that can distinguish between different iGluR subtypes as potently as the parent compound, which non-selectively inhibits multiple subtypes. researchgate.net

Researchers have successfully identified analogs with increased potency and selectivity. For example, ArgTX-75 and ArgTX-48 have emerged as valuable tools with heightened specificity for particular iGluR subtypes, paving the way for more precise pharmacological studies. researchgate.netnih.gov These findings underscore the immense potential of using ArgTX-636 as a template for developing a new generation of highly selective iGluR modulators.

Table 1: Examples of Argiotoxin 636 Analogs and their Receptor Selectivity

| Analog | Modification from Argiotoxin 636 | Reported Selectivity/Potency | Reference(s) |

| ArgTX-75 | Modified polyamine backbone | Increased potency and selectivity for specific iGluR subtypes. | researchgate.netnih.gov |

| ArgTX-48 | Modified polyamine backbone | Increased potency and selectivity for specific iGluR subtypes. | researchgate.netnih.gov |

| Iodinated derivatives | Iodination of the phenylhydroxyl group | Retained NMDA-selective binding. | nih.gov |

Application of Advanced Spectroscopic and Imaging Techniques for Receptor Interaction Studies

To unravel the intricate molecular dance between Argiotoxin 636 and its receptor targets, researchers are increasingly turning to advanced spectroscopic and imaging techniques. While traditional electrophysiological methods like voltage-clamp have been instrumental in characterizing the toxin's channel-blocking activity, they provide limited spatial and temporal information about the binding event itself. researchgate.netnih.govnih.gov

A significant leap forward has been the development of fluorescently labeled Argiotoxin 636 analogs. nih.gov By chemically attaching a fluorophore to the toxin, scientists can directly visualize its binding to iGluRs on the surface of neurons. nih.gov This approach has enabled the imaging of iGluR distribution and dynamics in hippocampal neurons, offering unprecedented insights into receptor trafficking and localization. nih.gov

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to investigate the solution structure of ArgTX-636, revealing an extended conformation that is crucial for its ability to penetrate deep into the receptor's ion channel. researchgate.net While direct structural elucidation of the toxin-receptor complex remains a formidable challenge, combining NMR data with functional assays provides a more complete picture of the binding mechanism.

Future research will likely see the expanded use of techniques such as Förster Resonance Energy Transfer (FRET) microscopy. By labeling both the receptor and an ArgTX-636 analog with suitable fluorophores, FRET could provide real-time, quantitative measurements of binding kinetics and conformational changes in living cells.

Integration of Computational Chemistry and Molecular Modeling for Rational Design of Novel Compounds

The rational design of novel, highly selective iGluR ligands based on the Argiotoxin 636 scaffold is being significantly accelerated by the integration of computational chemistry and molecular modeling. These in silico approaches provide a powerful platform to predict how structural modifications to the toxin will affect its binding affinity and selectivity for different receptor subtypes, thereby streamlining the drug discovery process.

Molecular dynamics (MD) simulations have become an invaluable tool for studying the dynamic interactions between ArgTX-636 and the iGluR ion channel at an atomic level. These simulations can model the entry of the toxin into the channel pore, identify key amino acid residues involved in the binding, and predict the stability of the toxin-receptor complex. This detailed understanding of the binding mode is crucial for designing analogs with improved properties.

Computational docking studies are also being used to screen virtual libraries of ArgTX-636 analogs against structural models of different iGluR subtypes. This allows researchers to prioritize the synthesis of compounds that are predicted to have the most favorable binding characteristics, saving significant time and resources. The insights gained from these computational studies, combined with experimental data from techniques like site-directed mutagenesis, are creating a synergistic approach to the development of next-generation neurotherapeutics.

Development of Optogenetic or Chemogenetic Tools Based on Argiotoxin 636 Scaffolds

A truly cutting-edge frontier in Argiotoxin 636 research is the potential to engineer this remarkable molecule into sophisticated optogenetic or chemogenetic tools. These technologies allow for the precise control of neuronal activity using light (optogenetics) or specific, otherwise inert, chemical actuators (chemogenetics). While this area of research is still in its nascent stages with respect to ArgTX-636, the toxin's inherent properties make it an exciting candidate for such development.

One conceptual approach involves the creation of "caged" Argiotoxin 636 derivatives. In this strategy, a photolabile protecting group would be attached to a critical functional group of the toxin, rendering it inactive. researchgate.net Upon exposure to a specific wavelength of light, this protective group would be cleaved, releasing the active ArgTX-636 in a highly localized and temporally precise manner. This would enable researchers to silence neuronal activity in specific circuits with unprecedented control.

Similarly, the Argiotoxin 636 scaffold could potentially be incorporated into chemogenetic systems. This might involve designing a synthetic receptor that is exclusively activated by a modified, non-toxic version of Argiotoxin 636. Such a system would allow for the long-term, reversible modulation of specific neuronal populations in vivo.

Although the direct application of Argiotoxin 636 in the development of such tools is yet to be extensively reported, the structural modification of similar molecules with photolabile and fluorescent groups has already proven successful in creating molecular probes to discriminate between different receptor types. researchgate.net This provides a strong proof-of-principle for the future development of Argiotoxin 636-based optogenetic and chemogenetic reagents, which would undoubtedly revolutionize the study of neural circuits and neurological disorders.

Q & A

Q. How does Argiotoxin 636 selectively antagonize NMDA receptors over AMPA/kainate receptors in mammalian neurons?

Argiotoxin 636 exhibits ≥30-fold selectivity for NMDA-activated ion channels compared to quisqualate (AMPA) and kainate receptors. At concentrations ≤30 µM, it shows no significant effect on AMPA/kainate responses, while NMDA-induced currents are blocked in a voltage- and use-dependent manner (holding potentials ≤-40 mV). Selectivity arises from its action as an open-channel blocker , binding preferentially to the NMDA receptor’s ion channel during activation .

Q. What experimental protocols are critical for studying Argiotoxin 636’s voltage-dependent antagonism?

Use whole-cell patch-clamp techniques with voltage-clamped mammalian cortical neurons (e.g., rat). Key steps:

- Hold membrane potentials between -100 mV to -40 mV to observe voltage-dependent block.

- Apply NMDA (10–100 µM) in Mg²⁺-free solutions with glycine (1 µM) to prevent Mg²⁺-mediated interference.

- Monitor progressive reduction in NMDA current amplitude with repeated agonist applications, as block develops faster at more negative potentials .

Q. Why does Argiotoxin 636 require agonist co-application to exert antagonism?

Argiotoxin 636 is a use-dependent blocker , meaning it binds only when the NMDA receptor’s ion channel is open. This necessitates repeated NMDA applications to observe progressive current attenuation. Pre-application of Argiotoxin 636 without agonist activation fails to block subsequent NMDA responses .

Advanced Research Questions

Q. How does Argiotoxin 636’s mechanism differ from Mg²⁺ or other NMDA channel blockers like ketamine?

Unlike Mg²⁺, Argiotoxin 636 binds to a site within the NMDA channel pore but does not mimic Mg²⁺’s voltage-dependent unblock . While Mg²⁺ reduces [³H]-dizocilpine binding, Argiotoxin 636 accelerates [³H]-dizocilpine dissociation, suggesting it interacts with a distinct Mg²⁺-adjacent site via steric hindrance. Unlike ketamine, its larger molecular size prevents precise Boltzmann-based calculations of binding depth .

Q. How to resolve contradictory reports on Argiotoxin 636’s efficacy across different receptor subtypes?

Discrepancies (e.g., lack of NMDA block in some studies) may stem from:

- Structural differences in toxins : JSTX, a structurally similar spider toxin, fails to block NMDA receptors in mammalian neurons.

- Experimental conditions : AMPA/kainate antagonism requires higher concentrations (100 µM) and hyperpolarized potentials (<-40 mV).

- Tissue-specific receptor isoforms : Cortical vs. hippocampal neurons may express NMDA receptor subunits with varying toxin sensitivity .

Q. What methodological challenges arise when quantifying Argiotoxin 636’s voltage dependency?

- Irreversibility at hyperpolarized potentials : Block persists even after washout unless membranes are clamped at +20 to +60 mV .

- Nonlinear I/V relationships : NMDA currents exhibit negative slope conductance at <-60 mV due to residual Mg²⁺ effects, complicating block quantification.

- Agonist-specific Hill coefficients : NMDA and kainate show Hill slopes >1, suggesting cooperative binding, which must be accounted for in concentration-response analyses .

Q. How does Argiotoxin 636 inform the design of neuroprotective agents targeting glutamate excitotoxicity?

Its high NMDA selectivity and voltage dependency make it a template for developing antagonists that spare AMPA/kainate receptors, reducing off-target effects. However, its slow reversibility and large molecular size limit therapeutic use, prompting studies on smaller analogs with similar pharmacophores .

Methodological Recommendations

- Data Interpretation : Normalize NMDA currents to baseline (e.g., β-actin in Western blots) to control for cell-to-cell variability .

- Contradiction Analysis : Use PICO framework (Population, Intervention, Comparison, Outcome) to systematically compare studies with divergent results .

- Advanced Tools : Combine patch-clamp electrophysiology with molecular dynamics simulations to model Argiotoxin 636’s binding site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.